Verbenalin

Catalog No.
S572736
CAS No.
548-37-8
M.F
C17H24O10
M. Wt
388.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Verbenalin

CAS Number

548-37-8

Product Name

Verbenalin

IUPAC Name

methyl (1S,4aS,7S,7aR)-7-methyl-5-oxo-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,6,7,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylate

Molecular Formula

C17H24O10

Molecular Weight

388.4 g/mol

InChI

InChI=1S/C17H24O10/c1-6-3-8(19)11-7(15(23)24-2)5-25-16(10(6)11)27-17-14(22)13(21)12(20)9(4-18)26-17/h5-6,9-14,16-18,20-22H,3-4H2,1-2H3/t6-,9+,10+,11-,12+,13-,14+,16-,17-/m0/s1

InChI Key

HLXRWTJXGMHOFN-UHFFFAOYSA-N

Solubility

211 mg/mL at 18 °C

Synonyms

cornin iridoid, verbenalin

Canonical SMILES

CC1CC(=O)C2C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O

Isomeric SMILES

C[C@H]1CC(=O)[C@H]2[C@@H]1[C@@H](OC=C2C(=O)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O

Potential Neuroprotective Effects

Studies suggest that verbenalin may possess neuroprotective properties, potentially benefiting conditions like Alzheimer's disease (AD). A study published in the National Institutes of Health's National Center for Biotechnology Information (NCBI) explored the effects of verbenalin on human amniotic epithelial cells (hAECs). The results indicated that verbenalin treatment could downregulate the expression of specific genes associated with AD pathology, suggesting its potential therapeutic role [].

Sleep-Promoting Properties

Research also suggests that verbenalin, along with other components like hastatoside, may contribute to the sleep-promoting effects of Verbena officinalis. A study published on ResearchGate found that both verbenalin and hastatoside increased non-rapid eye movement (NREM) sleep duration in rats, suggesting their potential role in promoting sleep [].

Other Investigated Applications

Verbenalin's potential applications are being explored in various areas, including:

  • Anticonvulsant and anxiolytic effects: Studies suggest verbenalin may exhibit anticonvulsant and anxiolytic (anti-anxiety) properties, potentially offering benefits for individuals with related conditions [].
  • Antioxidant and anti-inflammatory activities: Verbenalin's potential antioxidant and anti-inflammatory properties are also being investigated, suggesting its possible role in various health conditions [].

Safety Considerations

While research into verbenalin's potential benefits is ongoing, it's important to remember that it is still under investigation. A study published in the Journal of Acupuncture Research evaluated the acute toxicity of verbenalin in mice, determining an approximate lethal dose []. However, further research is needed to fully understand its safety profile in humans.

Note:

  • This information is for educational purposes only and should not be interpreted as medical advice.
  • Always consult with a healthcare professional before making any changes to your diet or lifestyle.

Verbenalin is an iridoid glycoside, a type of organic molecule found in the herb Verbena officinalis (common vervain) []. It's one of the contributors to the plant's sleep-promoting properties [].


Molecular Structure Analysis

Verbenalin has a complex structure consisting of two main parts:

  • Aglycone: A core structure called verbenalol, with a cyclopentane ring system and functional groups like ketone and ester [].
  • Glycone: A sugar molecule, specifically β-D-glucose, attached to the aglycone via a glycosidic linkage [].

The specific spatial arrangement of these components, including the stereochemistry (1S,4aS,7S,7aR), is crucial for its biological activity [].


Chemical Reactions Analysis

Detailed information on Verbenalin's specific synthesis or breakdown reactions is currently limited in scientific literature. However, as an iridoid glycoside, it's likely to undergo hydrolysis under acidic or enzymatic conditions, breaking the glycosidic bond and releasing the aglycone (verbenalol) and the sugar molecule [].


Physical And Chemical Properties Analysis

Data on Verbenalin's physical properties like melting point and boiling point is scarce. However, research suggests it's a white to off-white solid, with good solubility in some solvents like dimethyl sulfoxide (DMSO) [].

Research suggests Verbenalin might exert its effects through various mechanisms, including:

  • Antioxidant activity: Verbenalin's structure suggests potential free radical scavenging properties, which could contribute to its reported protective effects against cellular damage.
  • Uterine stimulation: Studies indicate Verbenalin might stimulate uterine contractions []. However, more research is needed to understand its implications.
  • Cardioprotection: Verbenalin might offer protection against heart muscle damage caused by reduced blood flow []. The exact mechanism behind this needs further investigation.

XLogP3

-1.5

UNII

71B68181Z6

Wikipedia

Verbenalin

Use Classification

Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C10 isoprenoids (monoterpenes) [PR0102]

Dates

Modify: 2023-08-15

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